2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Description
2-(Isopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an isopropylamino group at position 2 and a 5-methylpyrazole moiety at position 3.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)13-9(10(11)15)6-14-8(3)4-5-12-14/h4-5,7,9,13H,6H2,1-3H3,(H2,11,15) |
InChI Key |
HRJYIPNSNWVEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C(=O)N)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 5-methyl-1h-pyrazole ring.
Introduction of the isopropylamino group: This step involves the reaction of the pyrazole derivative with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the propanamide moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the final propanamide structure.
Industrial Production Methods
Industrial production of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous flow processing: Involves the continuous flow of reactants through a series of reactors to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May yield amines or other reduced derivatives.
Substitution: May yield substituted pyrazole derivatives.
Scientific Research Applications
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Polarity: Hydroxyethylphenoxy analogs (e.g., compound a in ) exhibit balanced hydrophilicity, critical for oral bioavailability, whereas ethylphenoxy derivatives (compound b) prioritize membrane permeability .
- pH Profile : The target compound’s pyrazole moiety may confer slight acidity, akin to pharmacopeial standards requiring pH 4.5–6.5 for stability .
Research Findings and Data Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
